9-Fluoro-11beta,16alpha,17,21-tétrahydroxypregn-4-ène-3,20-dione

Vue d'ensemble

Description

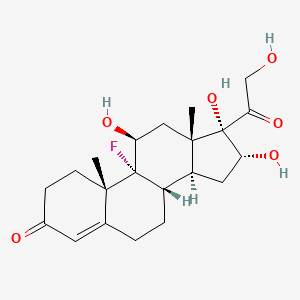

9alpha-Fluoro-11beta,16alpha,17alpha,21-tetrahydroxypregn-4-ene-3,20-dione is a 21-hydroxy steroid.

Applications De Recherche Scientifique

Applications anti-inflammatoires

La Prétriamcinolone présente de puissantes propriétés anti-inflammatoires, ce qui la rend précieuse dans le traitement de maladies telles que la polyarthrite rhumatoïde et les réactions allergiques. Son mécanisme implique la suppression des médiateurs inflammatoires et la modulation des réponses immunitaires {svg_1}.

Effets immunosuppresseurs

Dans les maladies auto-immunes, où le système immunitaire du corps attaque ses propres tissus, la Prétriamcinolone peut être utilisée pour atténuer la réponse immunitaire. Ceci est crucial dans des affections telles que le lupus et la sclérose en plaques {svg_2}.

Utilisations dermatologiques

En raison de ses effets anti-inflammatoires, la Prétriamcinolone est utilisée en dermatologie pour traiter diverses affections cutanées, notamment l'eczéma, le psoriasis et la dermatite. Elle aide à réduire le gonflement, les rougeurs et les démangeaisons associés à ces troubles {svg_3}.

Utilisations ophtalmiques

En ophtalmologie, la Prétriamcinolone est utilisée pour traiter les affections inflammatoires de l'œil, telles que l'uvéite. Elle aide à soulager l'inflammation et à prévenir les troubles de la vision {svg_4}.

Troubles respiratoires

La Prétriamcinolone a des applications dans la gestion de l'asthme sévère et d'autres affections respiratoires caractérisées par une inflammation et une hyperréactivité des voies respiratoires {svg_5}.

Maladies gastro-intestinales

Ce composé est également utilisé dans le traitement des maladies inflammatoires de l'intestin, telles que la maladie de Crohn et la rectocolite hémorragique, en réduisant l'inflammation gastro-intestinale {svg_6}.

Recherche en oncologie

La Prétriamcinolone est explorée pour son utilisation potentielle en oncologie, en particulier dans la gestion de certaines leucémies et lymphomes où l'inflammation joue un rôle dans la pathologie {svg_7}.

Recherche en endocrinologie

En endocrinologie, la recherche est en cours pour comprendre les effets de la Prétriamcinolone sur la fonction surrénalienne et son utilisation potentielle dans le traitement de l'insuffisance surrénalienne et d'autres troubles connexes {svg_8}.

Mécanisme D'action

Target of Action

Pretriamcinolone, also known as 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, is a glucocorticoid . The primary targets of this compound are the glucocorticoid receptors located in the cytoplasm of cells . These receptors play a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

Pretriamcinolone acts by binding to the glucocorticoid receptors, forming a complex that then translocates into the nucleus . This complex binds to glucocorticoid response elements in the DNA and modifies the transcription of various genes . This leads to the production of lipocortins, proteins that inhibit phospholipase A2, an enzyme that releases arachidonic acid, a precursor of inflammatory mediators .

Biochemical Pathways

The action of Pretriamcinolone affects multiple biochemical pathways. By inhibiting phospholipase A2, it prevents the release of arachidonic acid and the subsequent production of prostaglandins and leukotrienes, potent mediators of inflammation . This results in a reduction of inflammation and immune response .

Pharmacokinetics

It is known that glucocorticoids like pretriamcinolone have a low solubility in blood, which may contribute to their slow rate of absorption from the injected site . They also have a low renal clearance rate . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, Excretion) properties of Pretriamcinolone.

Result of Action

The molecular and cellular effects of Pretriamcinolone’s action include a decrease in inflammation and suppression of the immune response . This is achieved through the reduction of inflammatory mediators and the suppression of migration of polymorphonuclear leukocytes, thereby reducing inflammation and swelling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pretriamcinolone. For instance, the pH and temperature of the environment can affect the stability of the compound . Additionally, the presence of other substances or medications can influence its efficacy through potential interactions . .

Analyse Biochimique

Biochemical Properties

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors, leading to the modulation of gene expression and inhibition of pro-inflammatory cytokines. The compound also interacts with enzymes such as 11β-hydroxysteroid dehydrogenase, which is involved in the conversion of inactive cortisone to active cortisol .

Cellular Effects

The effects of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound inhibits the NF-κB signaling pathway, reducing the production of inflammatory mediators. It also affects the expression of genes involved in immune response and metabolism .

Molecular Mechanism

At the molecular level, 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione exerts its effects through binding interactions with glucocorticoid receptors. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The compound can inhibit or activate various enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione change over time. The compound is relatively stable under controlled conditions but can degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant toxicity. At high doses, it can cause adverse effects such as immunosuppression, metabolic disturbances, and organ toxicity .

Metabolic Pathways

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione is involved in several metabolic pathways. It interacts with enzymes such as 11β-hydroxysteroid dehydrogenase and cytochrome P450 enzymes, affecting the metabolism of corticosteroids. The compound can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione is primarily within the cytoplasm and nucleus. The compound’s activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors play a crucial role in determining its function and efficacy .

Activité Biologique

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, commonly known as Pretriamcinolone or Triamcinolone impurity C (CAS No. 337-02-0), is a synthetic glucocorticoid with significant biological activity. This compound is primarily recognized for its anti-inflammatory and immunosuppressive properties, making it relevant in the treatment of various inflammatory and autoimmune conditions.

The molecular formula of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione is C21H29FO6. It has a molecular weight of approximately 396.45 g/mol. The compound exhibits a melting point range of 257-260 °C and is predicted to decompose at higher temperatures .

The biological activity of this compound is primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and modulates the expression of genes involved in inflammation and immune response. This mechanism leads to:

- Inhibition of pro-inflammatory cytokines : Reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha.

- Suppression of immune cell activation : Decreases the proliferation and activity of T cells and B cells.

- Induction of apoptosis in activated lymphocytes : Promotes programmed cell death in overactive immune cells.

In vitro Studies

In vitro studies have demonstrated that 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione exhibits potent anti-inflammatory effects. The following table summarizes key findings from various studies:

In vivo Studies

Animal models have also been utilized to assess the efficacy of this compound in treating inflammatory conditions:

- Rheumatoid Arthritis Model : Administration of Pretriamcinolone significantly reduced paw swelling and joint inflammation in rats compared to control groups.

- Asthma Model : In a murine model of asthma, the compound decreased airway hyperresponsiveness and eosinophilic infiltration in lung tissues.

Case Studies

Several clinical case studies have highlighted the therapeutic potential of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione:

- Case Study on Allergic Rhinitis : A patient treated with intranasal Pretriamcinolone showed marked improvement in symptoms and a reduction in nasal inflammation after two weeks.

- Case Study on Autoimmune Disorders : Patients with systemic lupus erythematosus exhibited decreased disease activity scores when treated with this compound alongside standard immunosuppressive therapy.

Safety Profile

While 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione is effective in managing inflammation and autoimmune responses, it also carries potential side effects typical of glucocorticoids:

- Metabolic Effects : Risk of weight gain and glucose intolerance.

- Bone Health : Long-term use may lead to osteoporosis.

- Infection Risk : Immunosuppression can increase susceptibility to infections.

Propriétés

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h7,13-16,23,25-26,28H,3-6,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQQMCLQCSKJNC-OBYCQNJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CC(C4(C(=O)CO)O)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@H]([C@@]4(C(=O)CO)O)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601168330 | |

| Record name | (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337-02-0 | |

| Record name | (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pretriamcinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydrotriamcinolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRETRIAMCINOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549QHA3WRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Spirometry primarily measures airflow obstruction in the larger airways, which may not be significantly affected in children with STRA, where inflammation and narrowing primarily affect the smaller airways []. LCI, on the other hand, measures gas mixing efficiency throughout the entire lung, making it more sensitive to subtle changes in the smaller airways, where inflammation in STRA is often concentrated []. The study demonstrated that LCI was elevated in a greater proportion of children with STRA compared to FEV1, both before and after triamcinolone administration []. Furthermore, while FEV1 did not show a statistically significant decrease after triamcinolone, LCI demonstrated a significant decrease, highlighting its sensitivity to steroid treatment response in this patient population []. This suggests that LCI could be a more valuable tool for monitoring treatment response and disease progression in children with STRA.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.